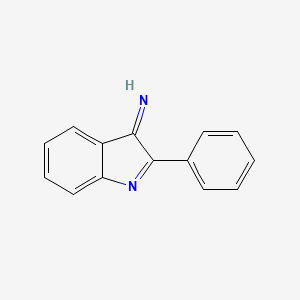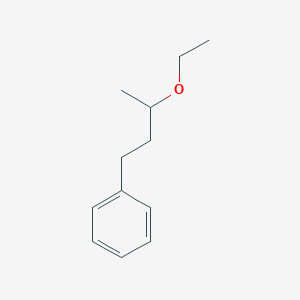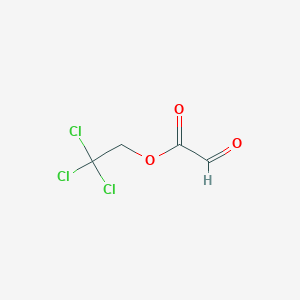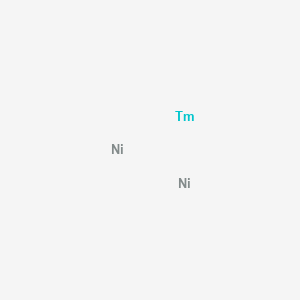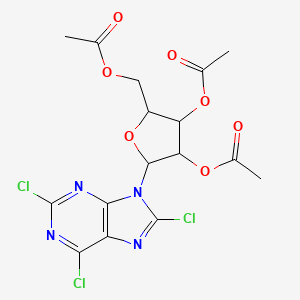
2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is a synthetic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine typically involves the chlorination of a purine precursor followed by the glycosylation with a pentofuranosyl derivative. The reaction conditions often require the use of strong chlorinating agents and protective groups to ensure selective chlorination and glycosylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and glycosylation processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions may involve the removal of chlorine atoms or the reduction of functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of cellular pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,8-Trichloropurine: A simpler derivative with similar chlorination but lacking the glycosylation.
9-(2,3,5-Tri-o-acetylpentofuranosyl)purine: A glycosylated purine without the chlorination.
Uniqueness
2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is unique due to its combination of chlorination and glycosylation, which may confer distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
5987-77-9 |
|---|---|
Molekularformel |
C16H15Cl3N4O7 |
Molekulargewicht |
481.7 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(2,6,8-trichloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H15Cl3N4O7/c1-5(24)27-4-8-10(28-6(2)25)11(29-7(3)26)14(30-8)23-13-9(20-16(23)19)12(17)21-15(18)22-13/h8,10-11,14H,4H2,1-3H3 |
InChI-Schlüssel |
YLKMRQLYWKOMDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=NC(=N3)Cl)Cl)N=C2Cl)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
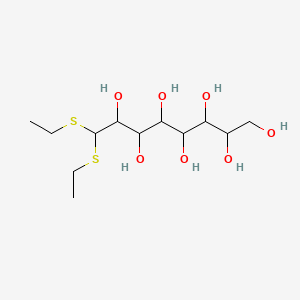
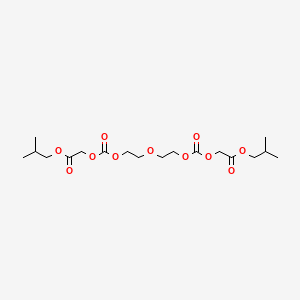
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
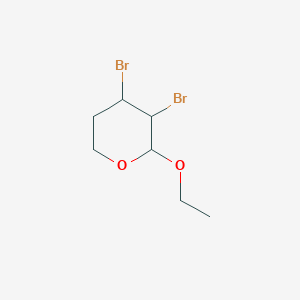
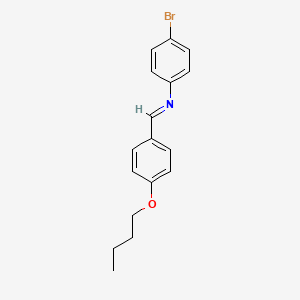
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
